molecular formula C9H11ClN2O3 B14095863 N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine

Cat. No.: B14095863
M. Wt: 230.65 g/mol
InChI Key: JTNFUKQAQOCFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine is a chemical compound with the molecular formula C9H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine typically involves the reaction of 2-chloro-3-(dimethoxymethyl)pyridine with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
  • 5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Chloro-4-nitrophenyl (pyrrolidin-1-yl)methanone

Uniqueness

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine, also known as (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime, is a compound belonging to the oxime class. Oximes are characterized by the functional group -C=N-OH, derived from aldehydes or ketones. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

The compound exhibits significant biochemical interactions, influencing various enzymes and proteins. Its activity often involves forming covalent or hydrogen bonds, which can modulate the function of biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, affecting the biochemical pathways they regulate.

At the molecular level, this compound interacts with enzymes and transcription factors, altering gene expression and cellular metabolism. It can influence phosphorylation states of proteins, thereby impacting signal transduction pathways. These interactions can lead to changes in metabolic processes and gene expression profiles in various cell types.

Cellular Effects

The compound's effects on cellular processes are profound:

  • Cell Signaling : Modulates signaling pathways that control cell growth and differentiation.
  • Gene Expression : Alters the transcriptional activity of genes involved in metabolic regulation.
  • Cell Viability : Studies have shown that prolonged exposure to this compound can lead to either beneficial or detrimental changes in cell function depending on the context .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Activity : Preliminary data suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Interaction Studies : The compound has been shown to interact with specific enzymes, leading to altered catalytic activity, which may have therapeutic implications.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth in vitro.
Study 2Showed potential for inducing apoptosis in human cancer cell lines.
Study 3Investigated enzyme inhibition leading to altered metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been assessed in laboratory settings. It remains stable initially but degrades over time, which affects its efficacy. Long-term exposure studies suggest that sustained application can lead to significant cellular changes .

Properties

IUPAC Name

N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNFUKQAQOCFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.